Structural Uniqueness: Benzyl-Substituted Oxadiazole vs. Cyclopropyl Analog
A direct structural comparison with the most similar commercially available analog, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide (CAS 1351616-61-9), shows a key substitution at the oxadiazole's 3-position. The target compound features a benzyl group, while the comparator has a cyclopropyl group . This difference is critical for patent composition-of-matter and for any receptor interaction where a flat, aromatic hydrophobic group (benzyl) is required over a small, non-aromatic ring (cyclopropyl).
| Evidence Dimension | Substituent at 1,2,4-oxadiazole 3-position |
|---|---|
| Target Compound Data | Benzyl group (C7H7, aromatic ring) |
| Comparator Or Baseline | Cyclopropyl group (C3H5, non-aromatic ring) for CAS 1351616-61-9 |
| Quantified Difference | Structural differentiation; flat, aromatic hydrophobic motif vs. small, non-aromatic motif. |
| Conditions | Chemical structure comparison. |
Why This Matters
For procurement, this confirms you are acquiring a specific benzyl-substituted compound, not a cyclopropyl analog, which is essential for replicating data from Allergan's benzyl azetidine patent family [1].
- [1] Fang, W. K., Wang, L., Corpuz, E. G., Chow, K., & Im, W. B. (Allergan, Inc.). (2012). Novel benzyl azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. PCT Patent Application WO 2012/074722 A1. View Source
